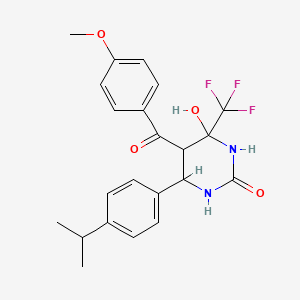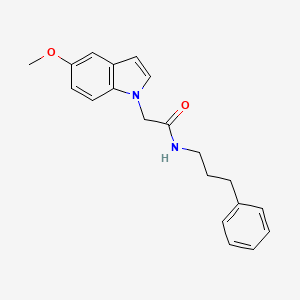
4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core with multiple functional groups, including hydroxy, isopropylphenyl, methoxybenzoyl, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy, isopropylphenyl, methoxybenzoyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, Friedel-Crafts acylation can be used to attach the methoxybenzoyl group, while nucleophilic substitution can introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group, for example, could enhance binding affinity to certain targets due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-phenyl-5-benzoyl-4-methylpyrimidinone: Similar core structure but different substituents.
4-hydroxy-6-(4-methylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)pyrimidinone: Similar substituents but different positions.
Uniqueness
The unique combination of functional groups in 4-hydroxy-6-(4-isopropylphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone gives it distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H23F3N2O4 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-hydroxy-5-(4-methoxybenzoyl)-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H23F3N2O4/c1-12(2)13-4-6-14(7-5-13)18-17(19(28)15-8-10-16(31-3)11-9-15)21(30,22(23,24)25)27-20(29)26-18/h4-12,17-18,30H,1-3H3,(H2,26,27,29) |
InChI Key |
BHFXHZDHXBBNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-[(5-Bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide](/img/structure/B11138925.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11138944.png)
![Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11138949.png)
![2-bromo-5-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11138954.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11138960.png)
![5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11138967.png)
![1-(3-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138973.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11138983.png)
![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide](/img/structure/B11138987.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11138996.png)
![Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11139003.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139015.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139027.png)
